

CAS number for 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name:	1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Cat. No.:	B1524624

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An In-depth Technical Guide to **1-Bromo-2-chloro-4-(trifluoromethoxy)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, makes it a highly versatile building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group is particularly valuable in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] The bromo and chloro substituents provide orthogonal handles for a variety of cross-coupling reactions, enabling the strategic construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, potential applications, and critical safety information for this compound, grounded in established chemical principles and authoritative data.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. This data is crucial for reaction planning, safety protocols, and purification strategies.

Structure:

Caption: Chemical structure of **1-Bromo-2-chloro-4-(trifluoromethoxy)benzene**.

Table 1: Key Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	892845-59-9; 158579-80-7	[2] [3]
Molecular Formula	C ₇ H ₃ BrClF ₃ O	[3]
Molecular Weight	275.45 g/mol	[2] [3]
IUPAC Name	1-Bromo-2-chloro-4-(trifluoromethoxy)benzene	[2]
Synonyms	4-Bromo-2-chloro-1-(trifluoromethoxy)benzene	[3]
Exact Mass	273.90079 Da	[3]

Plausible Synthesis Pathway

The synthesis of polysubstituted benzene derivatives like **1-Bromo-2-chloro-4-(trifluoromethoxy)benzene** requires a strategic approach to control regioselectivity. A plausible and efficient route involves the electrophilic bromination of a readily available precursor, 2-chloro-4-(trifluoromethoxy)benzene.

Causality of the Synthetic Strategy:

The trifluoromethoxy (-OCF₃) group is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The chlorine atom is also an ortho-, para-directing deactivator. In the precursor 2-chloro-4-(trifluoromethoxy)benzene, the positions ortho to the powerful para-directing -OCF₃ group are C3 and C5. The position ortho to the chlorine atom is C3, and the position para is C5. The directing effects of both groups reinforce substitution at the C5 position (which becomes C1 after bromination according to IUPAC naming conventions for the final product). The C3 position is sterically hindered by the adjacent chlorine atom. Therefore,

electrophilic bromination is expected to proceed with high regioselectivity at the desired position.

Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of activated and deactivated aromatic rings.^[4]

- Materials:

- 2-chloro-4-(trifluoromethoxy)benzene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
- Catalyst (e.g., Trifluoroacetic acid or Iron(III) bromide, optional but can increase rate)
- Inert gas (Nitrogen or Argon)

- Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Apparatus for solvent removal (rotary evaporator)
- Chromatography equipment for purification

- Procedure:

- To a dry three-neck flask under an inert atmosphere, add 2-chloro-4-(trifluoromethoxy)benzene and the anhydrous solvent.

- Cool the solution in an ice bath to 0°C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature. If using a catalyst, it can be added prior to the NBS.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield pure **1-Bromo-2-chloro-4-(trifluoromethoxy)benzene**.

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